molecular formula C20H20FN3O5 B11377640 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide

Cat. No.: B11377640
M. Wt: 401.4 g/mol
InChI Key: NXMMFRUYFVREHG-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

Molecular Formula

C20H20FN3O5

Molecular Weight

401.4 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide

InChI

InChI=1S/C20H20FN3O5/c1-4-15(28-14-8-6-13(21)7-9-14)20(25)22-19-18(23-29-24-19)12-5-10-16(26-2)17(11-12)27-3/h5-11,15H,4H2,1-3H3,(H,22,24,25)

InChI Key

NXMMFRUYFVREHG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NON=C1C2=CC(=C(C=C2)OC)OC)OC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the dimethoxyphenyl and fluorophenoxy groups under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and phenyl-substituted amides. Examples include:

  • 3,4-Dimethoxyphenethylamine
  • 3,4-Dimethoxyphenylacetonitrile

Uniqueness

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer research and as a therapeutic agent against various diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound's molecular formula is C18H17N3O4C_{18}H_{17}N_{3}O_{4} with a molecular weight of 339.35 g/mol. Below is a summary of its key chemical properties:

PropertyValue
Molecular FormulaC18H17N3O4
Molecular Weight339.35 g/mol
LogP3.6679
Polar Surface Area75.347 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

  • Cytotoxicity : Compounds with oxadiazole structures have demonstrated cytotoxic effects against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines with IC50 values in the micromolar range .
  • Mechanism of Action : The mechanism often involves apoptosis induction and cell cycle arrest, primarily through the activation of p53 and caspase pathways .

The proposed mechanism of action for this compound includes:

  • Inhibition of Protein Synthesis : The compound may interfere with protein translation pathways in cancer cells, leading to apoptosis .
  • Induction of Apoptosis : Flow cytometry assays have confirmed that oxadiazole derivatives can induce apoptosis in a dose-dependent manner .
  • Targeting Specific Kinases : Similar compounds have been noted to target specific kinases involved in cancer progression .

Case Studies

Several case studies highlight the biological efficacy of oxadiazole derivatives:

  • Study on MCF-7 Cells :
    • Findings : A derivative exhibited an IC50 value comparable to Tamoxifen, indicating strong anticancer potential.
    • Methodology : Western blot analysis showed increased levels of p53 and activated caspase-3 in treated cells .
  • In Vivo Studies :
    • Model : Animal models treated with oxadiazole derivatives showed reduced tumor growth rates.
    • Results : Histological examinations revealed decreased cellular proliferation markers in treated groups compared to controls.

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